molecular formula C14H19ClO3 B6280091 2-[(3-CHLOROPHENYL)METHYL]-7-HYDROXYHEPTANOIC ACID CAS No. 1510043-18-1

2-[(3-CHLOROPHENYL)METHYL]-7-HYDROXYHEPTANOIC ACID

Cat. No.: B6280091
CAS No.: 1510043-18-1
M. Wt: 270.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-CHLOROPHENYL)METHYL]-7-HYDROXYHEPTANOIC ACID is an organic compound with the molecular formula C14H19ClO3 It is characterized by the presence of a chlorophenyl group attached to a heptanoic acid backbone, with a hydroxyl group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CHLOROPHENYL)METHYL]-7-HYDROXYHEPTANOIC ACID typically involves the reaction of 3-chlorobenzyl chloride with a suitable heptanoic acid derivative. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to hydrolysis to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-CHLOROPHENYL)METHYL]-7-HYDROXYHEPTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Cl2/FeCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(3-CHLOROPHENYL)METHYL]-7-HYDROXYHEPTANOIC ACID has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-CHLOROPHENYL)METHYL]-7-HYDROXYHEPTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-BROMOPHENYL)METHYL]-7-HYDROXYHEPTANOIC ACID
  • 2-[(3-FLUOROPHENYL)METHYL]-7-HYDROXYHEPTANOIC ACID
  • 2-[(3-METHYLPHENYL)METHYL]-7-HYDROXYHEPTANOIC ACID

Uniqueness

2-[(3-CHLOROPHENYL)METHYL]-7-HYDROXYHEPTANOIC ACID is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1510043-18-1

Molecular Formula

C14H19ClO3

Molecular Weight

270.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.